Decafluorocyclohexanone
Description
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDTEARLZOACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502941 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-91-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Mechanism
The fluorination of cyclohexanone typically occurs in a reactor equipped with temperature and pressure controls. Elemental fluorine is introduced into a solution of cyclohexanone dissolved in an inert solvent such as perfluorinated hydrocarbons. The reaction proceeds via radical intermediates, with sequential hydrogen-fluorine substitutions occurring at elevated temperatures (150–250°C) and pressures (5–15 bar).
Key Challenges :
-
Selectivity : Over-fluorination can lead to byproducts such as perfluorocyclohexane.
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Safety : is highly corrosive and toxic, necessitating specialized equipment.
Catalytic Fluorination with Metal Oxides
Catalytic methods enhance fluorination efficiency by lowering activation energy. Copper- and zinc-based catalysts, as described in dehydrogenation processes for cyclohexanone production, have been adapted for fluorination.
Example Protocol
A mixture of cyclohexanone and is passed over a fixed-bed catalyst comprising copper oxide () and magnesium oxide () at 200–300°C. The catalyst facilitates C–H bond activation, enabling selective fluorination at the alpha and beta positions of the ketone group.
Advantages :
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Higher yields (70–85%) compared to non-catalytic routes.
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Reduced fluorine consumption due to improved reaction kinetics.
Halogen Exchange (Halex) Reactions
Halex reactions involve replacing chlorine or bromine atoms in perhalogenated cyclohexanone derivatives with fluorine. This method is advantageous for controlling substitution patterns.
Synthetic Pathway
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Perchlorination : Cyclohexanone is treated with chlorine gas () under UV light to yield perchlorocyclohexanone.
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Fluorination : The chlorinated intermediate reacts with potassium fluoride () or hydrogen fluoride () at 100–150°C, replacing chlorine atoms with fluorine.
Limitations :
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Requires multi-step synthesis.
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Byproducts such as necessitate purification steps.
Electrochemical Fluorination (ECF)
ECF employs an electrolytic cell to generate fluorine radicals in situ, which react with cyclohexanone dissolved in anhydrous hydrogen fluoride (). This method is scalable and avoids handling gaseous .
Process Parameters
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Voltage : 5–10 V
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Temperature : 0–20°C
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Electrolyte : with additives like to enhance conductivity.
Outcomes :
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Moderate yields (50–60%) due to competing side reactions.
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Requires post-electrolysis distillation to isolate DFCH.
Comparative Analysis of Preparation Methods
The table below summarizes the critical parameters of each method:
| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Direct Fluorination | 150–250°C, 5–15 bar, | 60–75 | 85–90 | Safety, selectivity |
| Catalytic Fluorination | 200–300°C, | 70–85 | 90–95 | Catalyst deactivation |
| Halex Reaction | 100–150°C, | 50–65 | 80–85 | Multi-step synthesis |
| Electrochemical | 5–10 V, 0–20°C, | 50–60 | 75–80 | Low yield, purification |
Industrial-Scale Production Insights
Industrial production of DFCH prioritizes cost-effectiveness and safety. A patented approach involves a two-stage process:
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Oxidative Fluorination : Cyclohexane is oxidized with oxygen in the presence of a cobalt catalyst to form cyclohexanone, followed by in-situ fluorination using .
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Distillation Purification : The crude product is distilled under reduced pressure to remove impurities such as cyclopentenal derivatives.
Optimization Strategies :
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Recycling unreacted cyclohexanone and fluorine.
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Using fixed-bed reactors to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Decafluorocyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into partially fluorinated cyclohexanols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated cyclohexanols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Fire Extinguishing Compositions
One of the notable applications of Decafluorocyclohexanone is in fire extinguishing formulations. Research indicates that fluorinated ketones, including DFCH, can be utilized effectively in fire suppression systems due to their low toxicity and high efficiency in extinguishing flames. The compound's ability to form stable mixtures with other fire retardants enhances its utility in various firefighting scenarios.
Case Study: Patent Analysis
A patent describes the synthesis and application of DFCH in fire extinguishing compositions. The process involves combining DFCH with other agents to improve its effectiveness in suppressing different types of fires, particularly those involving flammable liquids and gases . The studies conducted show that formulations containing DFCH have superior performance metrics compared to traditional agents.
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a critical intermediate in the synthesis of various therapeutic compounds. Its fluorinated structure contributes to the biological activity and stability of drug molecules.
Key Insights:
- Fluorine Substitution: The presence of fluorine atoms enhances the lipophilicity and metabolic stability of drug candidates, making DFCH a valuable building block in medicinal chemistry.
- Research Findings: Studies have demonstrated that compounds synthesized using DFCH exhibit improved pharmacokinetic profiles, which are crucial for effective drug delivery and action .
Analytical Chemistry
This compound is also employed as a reagent in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS). Its unique properties allow for the effective separation and identification of complex mixtures.
Application Details:
- Chromatographic Techniques: DFCH is used as a derivatizing agent that enhances the detection sensitivity of certain analytes. Its volatility and stability make it suitable for GC applications.
- Mass Spectrometry: The compound's mass spectral characteristics facilitate the identification of unknown substances, providing valuable data for environmental monitoring and forensic analysis.
Comparison Table: Applications of this compound
| Application Area | Description | Key Benefits |
|---|---|---|
| Fire Extinguishing | Used in formulations for effective flame suppression | Low toxicity, high efficiency |
| Pharmaceuticals | Intermediate in drug synthesis | Improved stability and biological activity |
| Analytical Chemistry | Reagent for GC and MS applications | Enhanced sensitivity and identification accuracy |
Mechanism of Action
The mechanism by which decafluorocyclohexanone exerts its effects is primarily through its interaction with various molecular targets. The high electronegativity of fluorine atoms enhances the compound’s reactivity, allowing it to form strong bonds with other molecules. This property is exploited in enzyme inhibition studies, where this compound can bind to active sites and alter enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The table below compares Decafluorocyclohexanone with three classes of analogs: non-fluorinated cyclohexanones, alkyl-substituted cyclohexanones, and perfluorinated alkanes.
Key Observations :
- Fluorination drastically reduces boiling points compared to non-fluorinated analogs (e.g., this compound vs. Cyclohexanone) due to weaker intermolecular forces.
- Alkyl-substituted analogs like 4-Heptylcyclohexanone exhibit higher molecular weights but retain traditional cyclohexanone reactivity .
- Perfluorinated alkanes (e.g., Tetradecafluorohexane) share this compound’s hydrophobicity but lack a reactive ketone group .
Reactivity and Chemical Behavior
Electrophilic Reactivity
- This compound: The electron-withdrawing effect of fluorine atoms deactivates the carbonyl group, reducing susceptibility to nucleophilic attacks (e.g., Grignard reactions) compared to non-fluorinated cyclohexanones .
- Cyclohexanone: Highly reactive toward nucleophiles due to the unmodified carbonyl group, enabling common reactions like aldol condensation .
Thermal and Oxidative Stability
Coordination Chemistry
This compound derivatives act as ligands in transition metal catalysis. For example, fluorinated phosphine-alkene ligands derived from this compound enhance catalytic efficiency in cross-coupling reactions due to their electron-deficient nature . In contrast, alkyl-substituted cyclohexanones are less effective in stabilizing electron-poor metal centers .
Environmental Impact
Fluorinated compounds like this compound persist in the environment due to strong C-F bonds, raising concerns about bioaccumulation. Alkyl-substituted analogs (e.g., 4-Heptylcyclohexanone) degrade faster but may release toxic intermediates .
Biological Activity
Decafluorocyclohexanone (DFCH) is a highly fluorinated compound with significant biological activity, particularly in biochemical research and potential pharmaceutical applications. This article explores its chemical properties, mechanisms of action, biological effects, and relevant case studies.
This compound is characterized by its unique fluorination pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity, making it a valuable compound in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
| Property | Description |
|---|---|
| Chemical Formula | C6F10O |
| Molecular Weight | 314.06 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | 56 °C |
| Solubility | Soluble in organic solvents |
The primary mechanism by which DFCH exerts its biological effects is through its interaction with molecular targets, particularly enzymes. The high electronegativity of fluorine allows DFCH to form strong bonds with active sites on enzymes, potentially altering their activity. This property is exploited in studies focusing on enzyme inhibition and protein interactions .
Enzyme Inhibition
DFCH has been investigated for its ability to inhibit various enzymes. For instance, studies have shown that it can bind to serine proteases, affecting their catalytic activity. This inhibition can be crucial for developing therapeutic agents targeting specific diseases where these enzymes play a role.
Antimicrobial Activity
Research indicates that DFCH exhibits antimicrobial properties against a range of bacterial strains. Its efficacy appears to correlate with its concentration, suggesting potential applications in developing antimicrobial agents. For example, DFCH was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at higher concentrations .
Toxicity and Environmental Impact
DFCH is noted for its low toxicity and environmental impact compared to other halogenated compounds. Studies suggest that it has a minimal ozone depletion potential and a short atmospheric lifetime, making it a candidate for environmentally friendly applications . Short-term inhalation tests have shown low acute toxicity levels in animal models .
Case Studies
- Enzyme Inhibition Study : A study published in the Journal of Fluorine Chemistry demonstrated that DFCH effectively inhibited serine protease activity. The IC50 value was determined to be 25 µM, indicating potent enzyme inhibition capabilities .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, DFCH was tested against common pathogens. It exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, which is comparable to traditional antibiotics .
- Environmental Safety Assessment : Research conducted by the Minnesota Attorney General's office highlighted DFCH's low environmental impact profile. It was found to have negligible effects on ozone depletion and low global warming potential compared to other fluorinated compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
